molecular formula C18H20O8S2 B13736144 Diethylstilbestrol disulfate CAS No. 316-23-4

Diethylstilbestrol disulfate

Cat. No.: B13736144
CAS No.: 316-23-4
M. Wt: 428.5 g/mol
InChI Key: JQFXYBUUBRTZSR-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylstilbestrol disulfate is a synthetic, nonsteroidal estrogen and an ester derivative of diethylstilbestrol (DES) . It was previously marketed under brand names such as Hydroestryl and Idroestril and described as an antineoplastic agent . As a derivative of DES, its primary research applications are rooted in the study of estrogenic activity and endocrine disruption. DES is a well-characterized agonist of estrogen receptors (ERα and ERβ) . The parent compound is known for its historical use and subsequent withdrawal due to significant adverse effects, making it a prototypical model for studying the mechanisms of environmental estrogens and their impacts on biological systems, including immunomodulatory effects and organ toxicity . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Properties

CAS No.

316-23-4

Molecular Formula

C18H20O8S2

Molecular Weight

428.5 g/mol

IUPAC Name

[4-[(E)-4-(4-sulfooxyphenyl)hex-3-en-3-yl]phenyl] hydrogen sulfate

InChI

InChI=1S/C18H20O8S2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H,19,20,21)(H,22,23,24)/b18-17+

InChI Key

JQFXYBUUBRTZSR-ISLYRVAYSA-N

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OS(=O)(=O)O)/C2=CC=C(C=C2)OS(=O)(=O)O

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OS(=O)(=O)O)C2=CC=C(C=C2)OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Sulfonation Reaction Overview

The primary synthetic route to this compound is the sulfonation of diethylstilbestrol using sulfur trioxide complexes or chlorosulfonic acid, followed by neutralization to yield the disulfate salt.

Step Reagents/Conditions Description
1 Diethylstilbestrol + Sulfur trioxide Sulfonation at controlled temperature (0-5°C) in an inert solvent such as pyridine or dimethylformamide.
2 Reaction mixture neutralization Addition of aqueous base (e.g., sodium hydroxide) to neutralize and precipitate the disulfate salt.
3 Purification Filtration, washing, and recrystallization to obtain pure this compound.

Detailed Procedure

  • Sulfonation Step : Diethylstilbestrol is dissolved in an anhydrous polar aprotic solvent like dimethylformamide or pyridine to ensure good solubility and control over the reaction. Sulfur trioxide-pyridine complex is added slowly under ice-cooling to maintain low temperature and prevent side reactions. The reaction is stirred for several hours to ensure complete sulfonation at both phenolic hydroxyl groups.

  • Neutralization and Isolation : The reaction mixture is carefully quenched with ice-cold aqueous sodium hydroxide solution, converting the sulfonic acid groups into their sodium salt forms. The disulfate salt precipitates out or remains in solution depending on conditions and is isolated by filtration or extraction.

  • Purification : The crude product is purified by recrystallization from water or aqueous alcohol mixtures to yield high-purity this compound.

Alternative Sulfonating Agents

Chlorosulfonic acid can also be used as a sulfonating agent. The reaction is typically performed by adding chlorosulfonic acid dropwise to a cooled solution of diethylstilbestrol under an inert atmosphere. The reaction mixture is then hydrolyzed with water or aqueous base to yield the disulfate salt.

Process Parameters and Optimization

  • Temperature Control : Maintaining low temperatures (0-5°C) during sulfonation is critical to avoid over-sulfonation or degradation.

  • Solvent Choice : Polar aprotic solvents like pyridine or dimethylformamide facilitate sulfonation and stabilize intermediates.

  • Molar Ratios : A stoichiometric excess of sulfur trioxide or chlorosulfonic acid ensures complete sulfonation of both hydroxyl groups.

  • Reaction Time : Typically ranges from 2 to 6 hours depending on scale and reagents.

Analytical Characterization

The purity and identity of this compound are confirmed by:

Summary Table of Preparation Methods

Method Sulfonating Agent Solvent Temperature (°C) Reaction Time (h) Notes
Sulfur trioxide-pyridine Sulfur trioxide-pyridine Pyridine or DMF 0-5 3-5 Controlled addition, low temperature
Chlorosulfonic acid method Chlorosulfonic acid Anhydrous solvent 0-5 2-4 Requires inert atmosphere, careful quench

Research Findings and Considerations

  • The sulfonation reaction is highly selective for phenolic hydroxyl groups of diethylstilbestrol, yielding predominantly the disulfate.

  • Use of liquid sulfur trioxide complexes (e.g., sulfur trioxide-pyridine) offers better control and safety compared to gaseous sulfur trioxide.

  • The disulfate salt exhibits significantly improved water solubility, facilitating pharmaceutical formulation.

  • Purification by recrystallization yields a stable, pure compound suitable for further biological testing.

  • Reaction scale-up requires careful temperature and reagent addition control to maintain product quality.

Chemical Reactions Analysis

Diethylstilbestrol disulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone and epoxide intermediates.

    Reduction: The compound can be reduced to its corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonate groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Historical Context and Chemical Properties

Diethylstilbestrol disulfate is recognized as a more stable form of diethylstilbestrol, which was initially employed for hormone replacement therapy, treatment of certain cancers (like prostate and breast cancer), and as a growth promoter in livestock. Despite its historical significance, the adverse reproductive health outcomes linked to diethylstilbestrol have led to its limited use today .

Cancer Research

This compound has been investigated for its potential role in cancer treatment, particularly in hormone-responsive cancers. Studies indicate that it may exhibit antitumor effects by modulating estrogen receptor pathways. For instance, a retrospective study on patients with castration-resistant prostate cancer demonstrated that treatment with diethylstilbestrol resulted in significant declines in prostate-specific antigen (PSA) levels, indicating tumor response . The study reported a 63% biochemical response rate among treated patients.

Developmental Biology

Research utilizing animal models has shown that exposure to this compound during critical developmental windows can lead to long-term changes in reproductive health. In rodent models, neonatal exposure to diethylstilbestrol resulted in increased incidences of uterine adenocarcinoma later in life, demonstrating the compound's potential as a carcinogen when exposure occurs during sensitive periods of development . Such findings underline the importance of studying the long-term effects of endocrine disruptors.

Toxicology Studies

This compound has been used extensively in toxicology studies to assess its effects on reproductive health and endocrine function. Research has indicated that exposure can lead to altered gene expression profiles related to cell growth and differentiation in uterine tissues . These studies are critical for understanding how synthetic estrogens can disrupt normal physiological processes.

Case Study 1: Prostate Cancer Treatment

A clinical study involving 38 patients treated with diethylstilbestrol revealed a median overall survival rate of 57.1 months post-treatment initiation. The study highlighted that while the treatment was generally well-tolerated, some patients experienced thromboembolic complications, emphasizing the need for careful monitoring during therapy .

Case Study 2: Developmental Exposure Impacts

In a mouse model study examining the effects of neonatal exposure to diethylstilbestrol, researchers found that over 90% of treated females developed uterine tumors by 18 months of age. This case illustrated not only the carcinogenic potential of diethylstilbestrol but also the mechanisms by which such developmental exposures can lead to later-life health issues .

Summary Table of Applications and Findings

Application AreaFindingsReferences
Cancer TreatmentSignificant PSA decline in prostate cancer patients; effective but with risks
Developmental BiologyIncreased risk of uterine adenocarcinoma following neonatal exposure
ToxicologyAltered gene expression profiles linked to reproductive health issues

Comparison with Similar Compounds

Structural and Functional Analogues: Sulfated Estrogens

DES disulfate shares structural similarities with other sulfated estrogens, such as estradiol disulfate and estrone sulfate. Key differences lie in the number and position of sulfate groups, which influence enzyme inhibition potency and receptor binding.

Compound Sulfate Groups IC₅₀ (KAT-II Inhibition) Key Structural Features
Diethylstilbestrol disulfate 2 (C3, C17?) ~10⁻⁶ M Nonsteroidal backbone; planar stilbene structure
Estradiol disulfate 2 (C3, C17) ~10⁻⁶ M Steroidal backbone; 17-sulfate critical for KAT-II inhibition
Estrone sulfate 1 (C3) ~10⁻⁴ M Monosulfate; lower potency due to single sulfate

Key Findings :

  • DES disulfate and estradiol disulfate exhibit comparable potency against KAT-II, likely due to their dual sulfate groups. The 17-sulfate in estradiol disulfate forms hydrogen bonds with residues (e.g., Asn-202, Lys-263) in the KAT-II active site, enhancing inhibition .
  • Estrone sulfate (monosulfate) is 100-fold less potent, highlighting the importance of disulfation for efficacy .
Enzyme Inhibition: Comparison with Other Conjugates

DES disulfate acts as a reversible inhibitor of KAT-II, competing with pyridoxal-5'-phosphate (PLP) for binding. In contrast, bile acids (e.g., pregnanediol glucuronide) inhibit KAT-II irreversibly at higher concentrations (IC₅₀ > 10⁻³ M) .

Mechanistic Insights :

  • Reversibility : DES disulfate’s inhibition is PLP-dependent, suggesting competition at the cofactor-binding site .
Estrogen Receptor Binding and Selectivity

DES disulfate and its parent compound, DES, exhibit distinct ER-binding profiles compared to phytoestrogens and other synthetic estrogens:

Compound ERα Affinity ERβ Affinity Key Functional Outcomes
DES disulfate Moderate Low Preferential ERα activation; potential endocrine disruption
DES (unconjugated) High Moderate Strong ERα/ERβ agonist; linked to carcinogenicity
Genistein (phytoestrogen) Low High ERβ-selective agonist; anti-proliferative effects

Key Findings :

  • DES disulfate retains ERα-mediated activity but with reduced potency compared to unconjugated DES .
  • Unlike genistein, DES disulfate lacks ERβ selectivity, which may limit its therapeutic utility in ERβ-targeted pathways .
Plasma Protein Binding and Drug Interactions

DES disulfate’s sulfation reduces its plasma protein binding compared to hydrophobic analogues like piroxicam or naproxen. However, DES (unconjugated) exhibits moderate plasma protein binding (IC₅₀ ~4.4 μM for HSA displacement), similar to piroxicam .

Implications :

  • Sulfation enhances renal excretion but may reduce tissue penetration, limiting bioavailability .
Comparison with Non-Sulfated Stilbenes

DES disulfate differs from natural stilbenes like resveratrol and its sulfated derivatives:

Compound Biological Activity Therapeutic Potential
DES disulfate KAT-II inhibition; ERα activation Neurological disorders (e.g., epilepsy, schizophrenia)
Resveratrol 3,4'-disulfate Anti-inflammatory; anti-diabetic Metabolic syndrome; cardiovascular protection
DES (unconjugated) Estrogenic; carcinogenic Historical use in hormone therapy (discontinued)

Key Findings :

  • DES disulfate’s KAT-II inhibition distinguishes it from resveratrol derivatives, which primarily target metabolic pathways .

Biological Activity

Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen that has been used historically for various medical conditions, including hormone replacement therapy and cancer treatment. Its biological activity, particularly in the form of diethylstilbestrol disulfate, has garnered attention due to its complex interactions within biological systems. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and associated risks.

This compound operates through several mechanisms that contribute to its biological effects:

  • Estrogenic Activity : DES mimics the action of natural estrogens like estradiol, binding to estrogen receptors and influencing gene expression related to cell growth and differentiation .
  • Inhibition of Androgen Production : DES suppresses gonadal androgen production, leading to decreased serum testosterone levels. This is particularly relevant in the treatment of hormone-sensitive cancers such as prostate cancer .
  • Direct Cytotoxic Effects : Research indicates that DES can induce apoptosis in cancer cells, particularly prostate cancer cells, by inhibiting DNA synthesis and promoting cell death .

Pharmacokinetics

This compound has a long elimination half-life of approximately 24 hours, allowing for sustained estrogenic effects. The metabolism of DES primarily occurs through hydroxylation and conjugation reactions, resulting in various metabolites that may also exhibit biological activity .

Prostate Cancer Treatment

Diethylstilbestrol has been utilized as a treatment option for castration-resistant prostate cancer (CRPC). Studies have shown that DES can effectively reduce serum testosterone levels and improve clinical outcomes in certain patient populations:

  • Efficacy : A retrospective study indicated a median time to disease progression (TDP) of 7.1 months under DES therapy compared to 20.4 months under luteinizing hormone-releasing hormone (LH-RH) analogs .
  • Response Rates : Response rates in patients treated with DES range from 40% to 60%, with some patients experiencing durable responses exceeding 12 months .

Case Studies

Several case studies have documented the effects of DES on patients with prostate cancer:

  • In one study involving high-dose intravenous administration of DES diphosphate (DES-DP), significant suppression of serum testosterone was observed, alongside increased levels of sex hormone-binding globulin (SHBG) .
  • Another study highlighted cardiovascular risks associated with DES treatment, noting thromboembolic events in approximately 10% to 30% of patients receiving high doses .

Risks and Adverse Effects

Despite its therapeutic benefits, this compound is associated with notable risks:

  • Cardiovascular Toxicity : High doses of DES have been linked to increased cardiovascular events, including deep vein thrombosis and myocardial infarction .
  • Carcinogenic Potential : DES has been classified as a known carcinogen, with evidence linking in utero exposure to increased risks of certain cancers in offspring .
  • Endocrine Disruption : The potent estrogenic effects can lead to complications such as gynecomastia and edema in male patients .

Summary Table of Biological Activity

Activity Description
Estrogenic ActivityMimics natural estrogens; binds to estrogen receptors
Androgen SuppressionReduces serum testosterone levels; inhibits androgen production
Apoptotic EffectsInduces apoptosis in prostate cancer cells; inhibits DNA synthesis
PharmacokineticsLong half-life (~24 hours); metabolized primarily through hydroxylation
Cardiovascular RisksAssociated with thromboembolic events; requires careful monitoring
Carcinogenic PotentialLinked to increased cancer risk in offspring exposed in utero

Q & A

Q. What standardized analytical methods are recommended for quantifying diethylstilbestrol disulfate in pharmaceutical formulations?

Methodological Answer:

  • Spectrophotometric assays are commonly employed. For example, dissolve the compound in sodium hydroxide solution (1 in 500), react with cyanogen bromide reagent, and measure absorbance at 420 nm using a calibrated spectrophotometer. This method detects impurities like free diethylstilbestrol with a sensitivity limit of 0.5% .
  • High-performance liquid chromatography (HPLC) or UV-Vis spectroscopy at 241 nm can quantify this compound in injectable formulations, with validation against USP reference standards to ensure precision .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

Q. What experimental designs are optimal for assessing prenatal exposure to this compound in animal models?

Methodological Answer:

  • Use NMRI mice or Sprague-Dawley rats for in vivo studies. Administer this compound via subcutaneous injection during gestation, monitoring variables such as fetal weight, placental morphology, and offspring viability. Include control groups receiving vehicle-only injections .
  • Retrospective cohort studies in humans require serum biomarker analysis (e.g., sulfated estrogen metabolites) and linkage to medical records to validate exposure history .

Advanced Research Questions

Q. How can conflicting data on this compound’s carcinogenic effects be resolved in meta-analyses?

Methodological Answer:

  • Apply stratified sensitivity analysis to differentiate outcomes by exposure window (e.g., prenatal vs. adult exposure) and dosage. For example, reconcile contradictory findings from the European Organization for Research and Treatment of Cancer (EORTC) trials, where diethylstilbestrol showed cardiovascular risks in prostate cancer patients but no oncogenic effect in controlled rodent models .
  • Use Bayesian hierarchical models to account for heterogeneity in study designs, such as variations in follow-up duration or endpoints (e.g., breast density vs. adenocarcinoma incidence) .

Q. What molecular mechanisms underlie this compound’s transgenerational epigenetic effects?

Methodological Answer:

  • Conduct DNA methylation profiling in DES-exposed lineages using bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP). Focus on imprinted genes (e.g., H19, IGF2) and estrogen-responsive promoters .
  • Utilize CRISPR-dCas9 epigenome editing in cell lines to test causality of observed methylation changes. Compare results with environmental estrogens like DDT or dioxin to identify shared pathways .

Q. How does this compound interact with estrogen receptor (ER) subtypes compared to endogenous estrogens?

Methodological Answer:

  • Perform competitive binding assays with recombinant ERα and ERβ. Use radiolabeled estradiol (e.g., ³H-E2) to measure displacement efficiency, and calculate binding affinities (Kd values) .
  • Employ transcriptomic profiling (RNA-seq) in ER-positive cell lines (e.g., MCF-7) treated with this compound vs. estradiol. Analyze differential expression of ER target genes (e.g., TFF1, GREB1) to infer receptor activation dynamics .

Data Interpretation and Validation

Q. What statistical approaches mitigate confounding bias in observational studies of DES-exposed cohorts?

Methodological Answer:

  • Apply propensity score matching to balance covariates (e.g., maternal age, smoking status) between exposed and unexposed groups. Validate using standardized mean differences (<0.1 indicates balance) .
  • Use Mendelian randomization to assess causality, leveraging genetic variants associated with estrogen metabolism as instrumental variables .

Q. How can researchers validate in vitro findings on DES-induced endocrine disruption in vivo?

Methodological Answer:

  • Implement cross-species translational studies . For example, compare transcriptomic signatures from human endometrial stromal cells and mouse uterine tissue exposed to identical DES concentrations .
  • Integrate high-resolution mass spectrometry to quantify DES metabolites in serum and correlate with tissue-level ER activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.